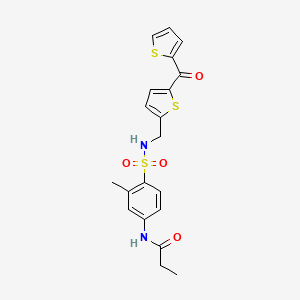

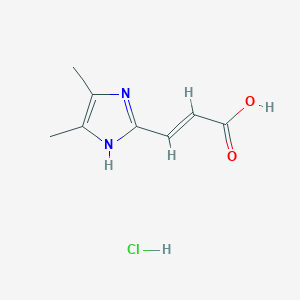

(2E)-3-(4,5-dimethyl-1H-imidazol-2-yl)prop-2-enoic acid hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(2E)-3-(4,5-dimethyl-1H-imidazol-2-yl)prop-2-enoic acid hydrochloride is a chemical compound that is commonly used in scientific research. It is also known as 2E-DIP and is a derivative of imidazole-4,5-dicarboxylic acid. This compound is widely used in laboratory experiments to study the mechanism of action, biochemical and physiological effects, and future directions for research.

Aplicaciones Científicas De Investigación

Antitumor Activity of Imidazole Derivatives

Imidazole derivatives, such as bis(2-chloroethyl)amino derivatives, 4(5)-aminoimidazol-5(4)-carboxamide, and benzimidazole, have been extensively reviewed for their antitumor activities. Some of these compounds have advanced past preclinical testing stages, highlighting their potential as new antitumor drugs or as leads for the synthesis of compounds with diverse biological properties (Iradyan, Iradyan, Arsenyan, & Stepanyan, 2009).

Enzymatic Remediation of Organic Pollutants

The application of oxidoreductive enzymes, in the presence of redox mediators, has shown significant promise in the remediation and degradation of organic pollutants in wastewater. Enzymes like laccases and peroxidases, enhanced by redox mediators, can significantly improve the degradation efficiency of recalcitrant compounds, offering a biotechnological approach to treating industrial effluents (Husain & Husain, 2007).

Organic Acids in Industrial Applications

Reviews on the use of organic acids, such as formic, acetic, citric, and lactic acids, have shed light on their roles in industrial applications, particularly in stimulation purposes for carbonate and sandstone formations. These acids offer alternatives to more corrosive chemicals, demonstrating applications beyond their antimicrobial properties (Alhamad, Alrashed, Munif, & Miskimins, 2020).

Corrosion Inhibition by Imidazoline Derivatives

Imidazoline and its derivatives have been extensively studied for their corrosion inhibition properties, especially in the petroleum industry. Their effectiveness is attributed to their chemical structure, which facilitates adsorption onto metal surfaces, offering a cost-effective and environmentally friendly solution to corrosion (Sriplai & Sombatmankhong, 2023).

Propiedades

IUPAC Name |

(E)-3-(4,5-dimethyl-1H-imidazol-2-yl)prop-2-enoic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2.ClH/c1-5-6(2)10-7(9-5)3-4-8(11)12;/h3-4H,1-2H3,(H,9,10)(H,11,12);1H/b4-3+; |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLWGKEXRUWFSRF-BJILWQEISA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(N1)C=CC(=O)O)C.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(N=C(N1)/C=C/C(=O)O)C.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(4-ethylpiperazin-1-yl)-N-(3-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2603148.png)

![N-(2-chloro-5-piperidin-1-ylsulfonylphenyl)-2-[(3-cyano-5-oxo-7,8-dihydro-6H-quinolin-2-yl)sulfanyl]acetamide](/img/structure/B2603157.png)

![3-Methoxycarbonyl-2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B2603158.png)

![Hexahydrofuro[2,3-b]furan-2-one](/img/structure/B2603159.png)

![tert-butyl 2-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]acetate](/img/structure/B2603160.png)

![3-(2-{[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]thio}-1H-imidazol-1-yl)-N-[(5-methyl-2-furyl)methyl]benzamide](/img/structure/B2603161.png)